molecular formula CHNaO2 B12055293 sodium;(18O)oxidanylidene(113C)methan(18O)olate CAS No. 95150-17-7

sodium;(18O)oxidanylidene(113C)methan(18O)olate

Cat. No.: B12055293
CAS No.: 95150-17-7
M. Wt: 72.9994 g/mol
InChI Key: HLBBKKJFGFRGMU-SORTUTTKSA-M
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Description

Sodium;(18O)oxidanylidene(113C)methan(18O)olate is a sodium salt of a methanolic derivative isotopically enriched with oxygen-18 (18O) and carbon-13 (13C). Its molecular formula can be represented as Na[13CH3(18O)2], where the methanolic oxygen atoms and the central carbon are replaced by their heavy isotopes. This compound is primarily utilized in tracer studies to investigate reaction mechanisms, metabolic pathways, and environmental processes due to its isotopic signature. The dual isotopic labeling (13C and 18O) allows for precise tracking of molecular behavior in chemical and biological systems, particularly in studies involving water-use efficiency, transpiration, and carbon cycling in plants .

Properties

CAS No.

95150-17-7

Molecular Formula

CHNaO2

Molecular Weight

72.9994 g/mol

IUPAC Name

sodium;(18O)oxidanylidene(113C)methan(18O)olate

InChI

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1,2+2,3+2;

InChI Key

HLBBKKJFGFRGMU-SORTUTTKSA-M

Isomeric SMILES

[13CH](=[18O])[18O-].[Na+]

Canonical SMILES

C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;(18O)oxidanylidene(113C)methan(18O)olate can be synthesized by reacting formic acid labeled with carbon-13 and oxygen-18 with sodium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled formic acid and sodium hydroxide. The process is optimized to ensure high yield and purity of the product. The labeled formic acid is produced through isotopic exchange reactions or by using labeled precursors.

Chemical Reactions Analysis

Types of Reactions: Sodium;(18O)oxidanylidene(113C)methan(18O)olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced to form methanol.

    Substitution: The formate ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can react with the formate ion under basic conditions.

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: Methanol.

    Substitution: Formamide or substituted formamides.

Scientific Research Applications

Sodium;(18O)oxidanylidene(113C)methan(18O)olate is used in various scientific research applications, including:

    Chemistry: It is used as a tracer in reaction mechanism studies and to investigate isotopic effects in chemical reactions.

    Biology: The compound is used in metabolic studies to trace the incorporation and transformation of formate in biological systems.

    Medicine: It is used in diagnostic imaging and metabolic research to study disease mechanisms and drug metabolism.

    Industry: The compound is used as a standard in environmental analysis to detect pollutants and in quality control of labeled compounds.

Mechanism of Action

The mechanism of action of sodium;(18O)oxidanylidene(113C)methan(18O)olate involves its participation in various chemical reactions as a formate ion. The labeled isotopes allow researchers to trace the compound’s behavior and interactions in these reactions. The formate ion can act as a nucleophile, reducing agent, or participate in oxidation reactions, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Methoxide (CH3ONa)

Sodium methoxide, a non-isotopic analog, shares the same basic structure but lacks isotopic enrichment. Key differences include:

  • Molecular Weight : The isotopic variant has a higher molecular weight due to 13C and 18O substitution.
  • Applications : While sodium methoxide is a common base in organic synthesis, the isotopic variant is specialized for tracer studies, such as quantifying water-use efficiency in plants via δ13C and δ18O analysis .
Property Sodium Methoxide Sodium;(18O)Oxidanylidene(113C)Methan(18O)olate
Molecular Formula CH3ONa 13CH3(18O)2Na
Molecular Weight (g/mol) 54.02 58.03 (13C: +1, 18O: +2 per atom)
Primary Use Organic synthesis Isotopic tracing in environmental/plant studies

Sodium Bicarbonate (NaHCO3) with Isotopic Labels

Sodium bicarbonate labeled with 13C or 18O is another comparator. Unlike the methanolic derivative, bicarbonate’s isotopic forms (e.g., NaH13CO3 or NaHCO3-18O) are used to study photosynthetic pathways and soil respiration.

  • Isotopic Specificity: The methanolic compound’s dual labeling enables simultaneous tracking of carbon and oxygen fluxes, whereas bicarbonate isotopes are often analyzed separately .
  • Environmental Relevance: Both compounds are used in climate-related studies, but the methanolic derivative is more directly linked to plant transpiration and stomatal conductance .

Isotopically Labeled Organic Salts in Climate Studies

Compounds like this compound are critical in paleoclimatology and hydrology. For example:

  • Tree-Ring Cellulose δ18O : Similar to how 18O in precipitation is used to reconstruct past climates, the 18O in this compound can trace historical water sources in plants .
  • Precipitation δ18O Dynamics : The compound’s 18O enrichment aligns with studies on meteoric water isotopes, which correlate with temperature and atmospheric circulation patterns .

Plant Physiology and Agriculture

  • Water-Use Efficiency : The dual 13C/18O signature correlates with durum wheat yield under varying water availability. Higher 13C discrimination indicates efficient carbon fixation, while 18O enrichment reflects transpiration rates .
  • Stress Responses: Under drought, the compound’s isotopic ratios help differentiate genotypes with superior water conservation, aiding crop breeding programs .

Analytical Chemistry Considerations

  • Isotopomer Exclusion : Some analytical protocols exclude isotopomers (e.g., 13C, 18O) due to spectral interference, necessitating careful method design when using this compound .

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